molecular formula C23H23N5O4 B11051944 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B11051944
M. Wt: 433.5 g/mol
InChI Key: HPLAORIFHXYVMG-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the pyrazolo[3,4-B]pyridine ring: This is achieved through a cyclization reaction involving a hydrazine derivative and a suitable diketone.

    Attachment of the hydroxy-dimethoxyphenyl group: This step typically involves a nucleophilic substitution reaction using a halogenated precursor.

    Final modifications: Methylation and other functional group modifications are carried out to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, alkanes.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C23H23N5O4/c1-12-20-14(13-9-17(31-3)21(30)18(10-13)32-4)11-19(29)25-22(20)28(26-12)23-24-15-7-5-6-8-16(15)27(23)2/h5-10,14,30H,11H2,1-4H3,(H,25,29)

InChI Key

HPLAORIFHXYVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)OC)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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